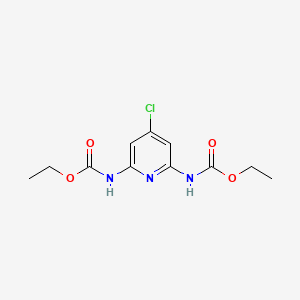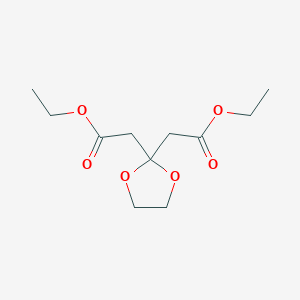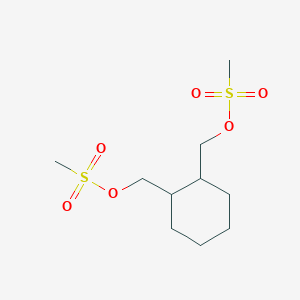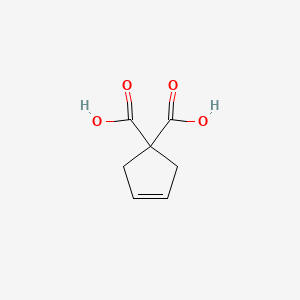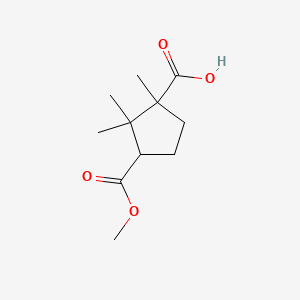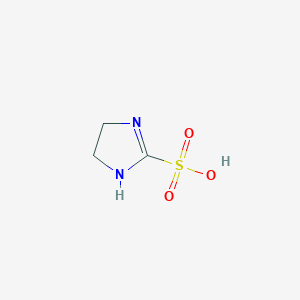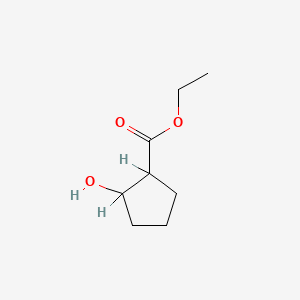
4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine (4-DCEM) is a versatile compound that has been used in a variety of applications in the scientific research field. It is a morpholine-based compound with two chlorine atoms attached to the 2-position of the phenoxy group. 4-DCEM has multiple uses in the laboratory and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Morpholine derivatives, including compounds similar to 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine, have been extensively studied for their synthesis and chemical properties. For example, the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound closely related to the target chemical, involves a process that includes enamination and condensation steps (Hao Zhi-hui, 2007).
Biological Activities
- Certain morpholine derivatives exhibit biological activities, such as antibacterial properties. For instance, a study on 4-(2-Aminoethyl) morpholine derivatives demonstrated significant inhibitory action against various bacterial strains (Aziz‐ur‐Rehman et al., 2016).
- Additionally, compounds structurally related to this compound have been explored for their potential in treating liver diseases. A study on the ethyl acetate and dichloromethane fractions of certain medicinal plants, which may include morpholine derivatives, highlighted their antioxidant and anti-inflammatory potential, useful in the treatment of hepatitis B (Konaté Kiessoun et al., 2012).
Complexation and Catalysis
- Research has also been conducted on the complexation of morpholine derivatives with metals. For example, a study on N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride demonstrated their ability to form complexes with palladium(II) and mercury(II), which could have potential applications in catalysis and material science (A. Singh et al., 2000).
- Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine were synthesized and applied as efficient catalysts for the transfer hydrogenation reaction of ketones, showcasing the utility of morpholine derivatives in catalytic processes (Pradhumn Singh et al., 2010).
Structural and Physical Studies
- The structural and physical properties of morpholine derivatives have been a subject of research, as evidenced by studies on crystal structures and hydrogen bonding in morpholinium salts of various phenoxyacetic acid analogues (Graham Smith & D. Lynch, 2015).
- Another study focused on the crystal structure of 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, revealing insights into the morphological and structural aspects of morpholine-based compounds (Jinjiang Zhu et al., 2009).
Propriétés
IUPAC Name |
4-[2-(2,6-dichlorophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-10-2-1-3-11(14)12(10)17-9-6-15-4-7-16-8-5-15/h1-3H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRYEGQBUWWICV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357842 |
Source


|
| Record name | 4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
372183-73-8 |
Source


|
| Record name | 4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


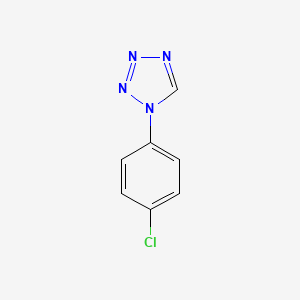
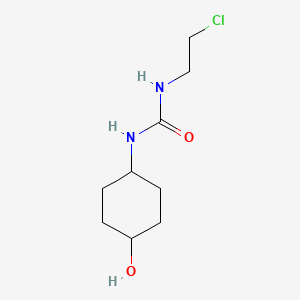
![7-Methyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1347601.png)


